Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group substituted with hydroxy and diiodo groups, making it a valuable molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate typically involves multiple steps. One common method includes the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The diiodo groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but lacks the diiodo groups.
Methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoate: Contains a phenoxy group but without the diiodo substitution.
Uniqueness
Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15I2NO4 |
---|---|
Molecular Weight |
539.10 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3 |
InChI Key |
ZNUQUHHTCGWFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N |
Origin of Product |
United States |
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